

Trovafloxacin versus Ciprofloxacin: a comparative analysis of antibacterial efficacy

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Compound of Interest

Compound Name: Trovafloxacin (Standard)

Cat. No.: B114552

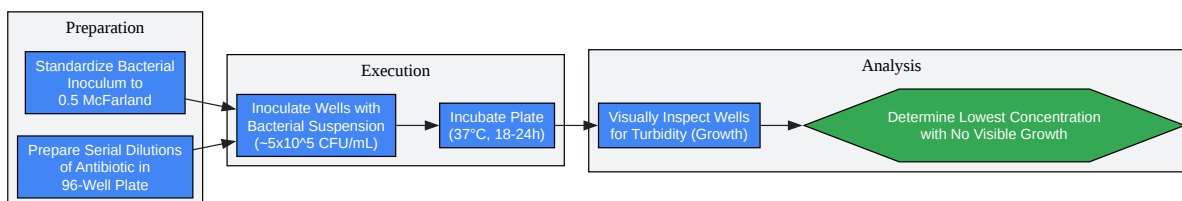
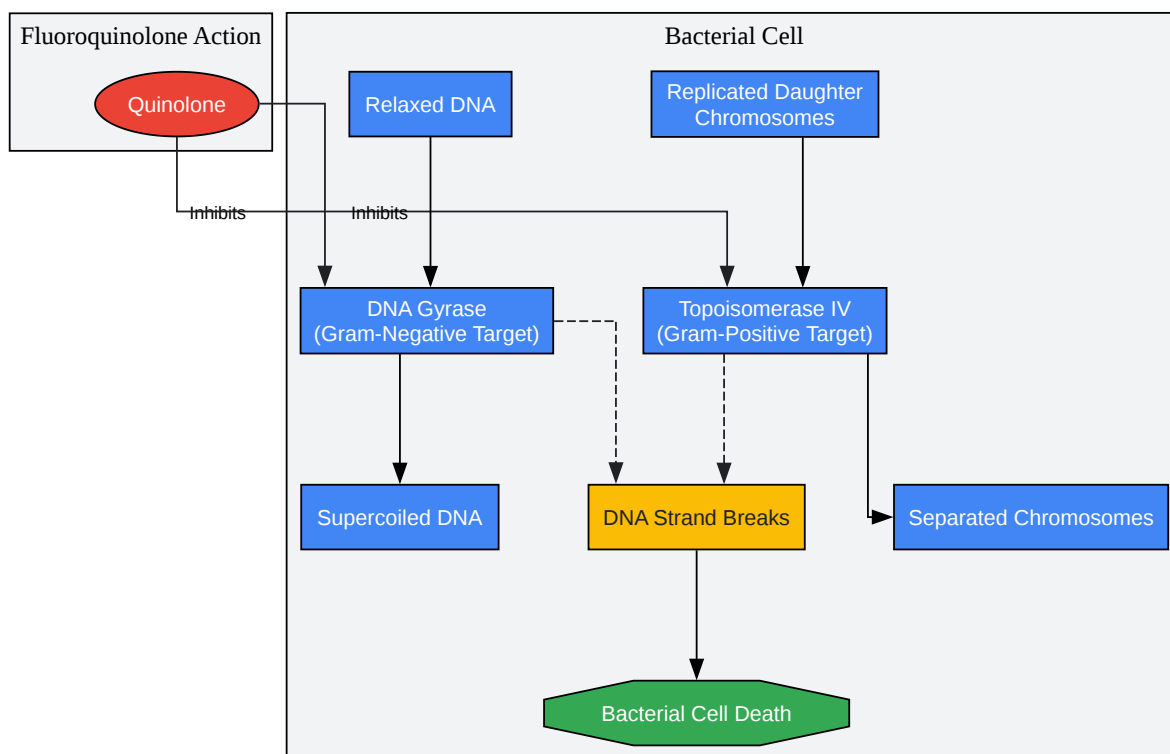
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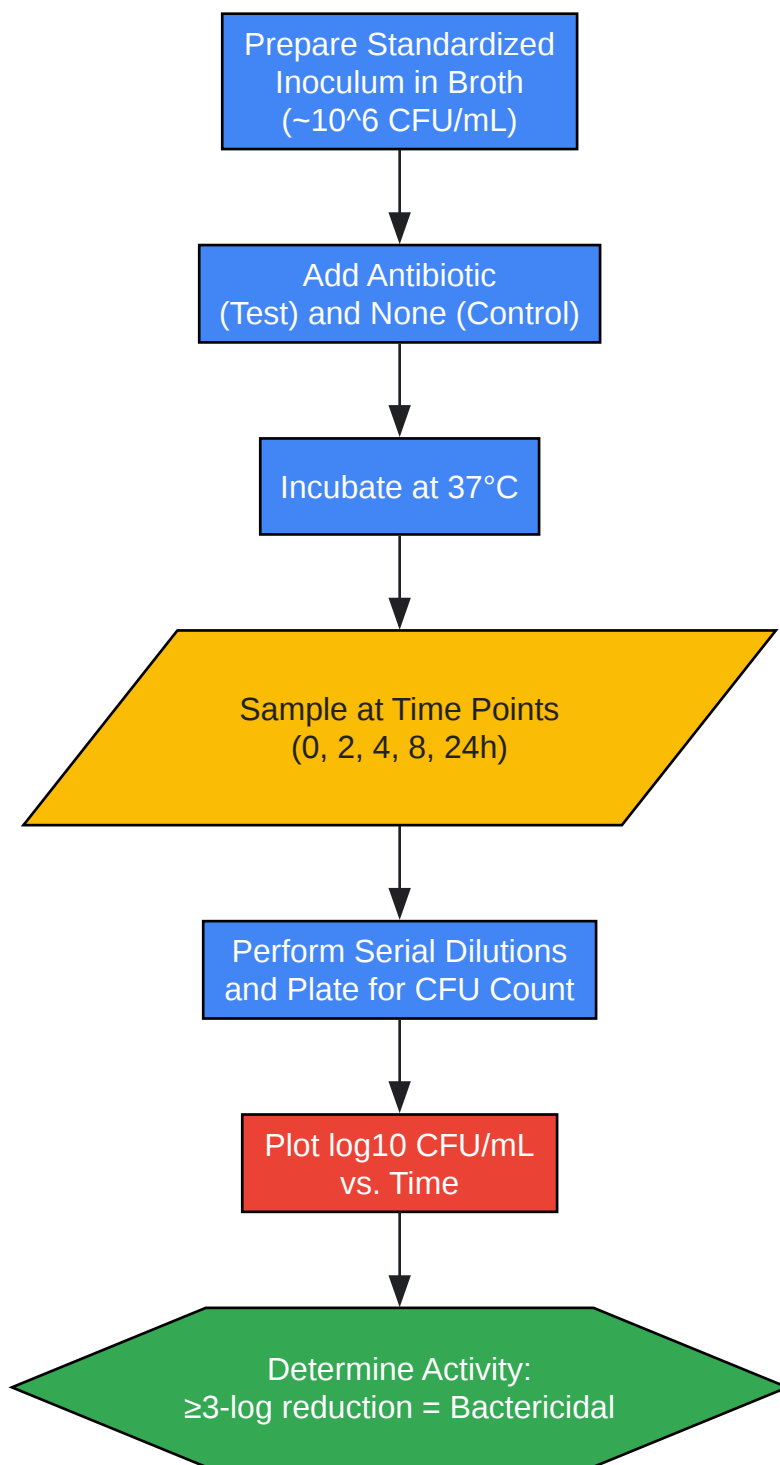
Trovafloxacin vs. Ciprofloxacin: A Comparative Analysis of Antibacterial Efficacy

This guide provides an objective comparison of the antibacterial efficacy of two fluoroquinolone antibiotics, trovafloxacin and ciprofloxacin. The analysis is supported by in vitro and in vivo experimental data to inform researchers, scientists, and drug development professionals.

Introduction and Mechanism of Action

Trovafloxacin and ciprofloxacin are synthetic, broad-spectrum antimicrobial agents belonging to the fluoroquinolone class. They exert their bactericidal effect by inhibiting essential bacterial enzymes involved in DNA replication: DNA gyrase (encoded by *gyrA* and *gyrB* genes) and topoisomerase IV (encoded by *parC* and *parE* genes).[1] DNA gyrase is the primary target in Gram-negative bacteria, responsible for introducing negative supercoils into DNA, while topoisomerase IV is the main target in Gram-positive bacteria, crucial for decatenating daughter chromosomes after replication.[1] Inhibition of these enzymes leads to breaks in the bacterial chromosome, ultimately causing cell death.





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References

- 1. Comparative In Vitro Activities of Ciprofloxacin, Clinafloxacin, Gatifloxacin, Levofloxacin, Moxifloxacin, and Trovafloxacin against *Klebsiella pneumoniae*, *Klebsiella oxytoca*, *Enterobacter cloacae*, and *Enterobacter aerogenes* Clinical Isolates with Alterations in GyrA and ParC Proteins - PMC [pmc.ncbi.nlm.nih.gov]
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